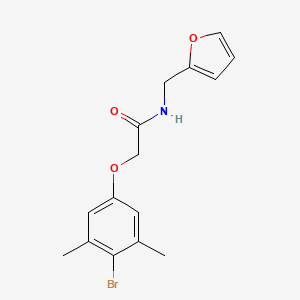
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPGL, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide acts as an NMDA receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are important for learning and memory, but they can also contribute to the development of neurodegenerative diseases and chronic pain. By blocking NMDA receptors, this compound may be able to protect against these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurodegenerative diseases. Additionally, this compound has been shown to reduce the release of neurotransmitters that are involved in pain signaling, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is that it is a relatively selective NMDA receptor antagonist, which means that it specifically targets these receptors without affecting other neurotransmitter systems. Additionally, this compound has been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
Direcciones Futuras
There are many potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the potential use of this compound in the treatment of addiction, particularly opioid addiction. This compound has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising therapeutic option for this condition. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanisms underlying the analgesic effects of this compound, which could lead to the development of new pain management therapies.
Métodos De Síntesis
The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-phenylglycinamide with 2-pyridinemethyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction. In particular, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have analgesic effects in animal models of acute and chronic pain.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIIPZJKNIVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
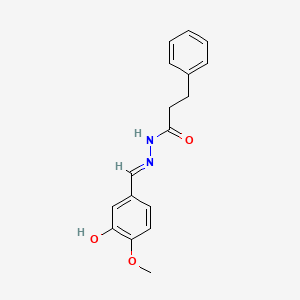
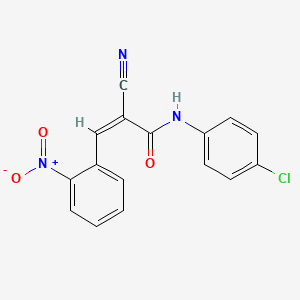
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
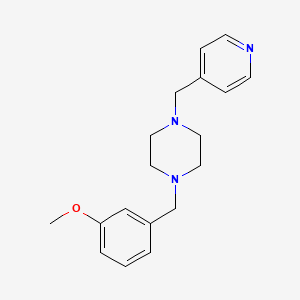
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)
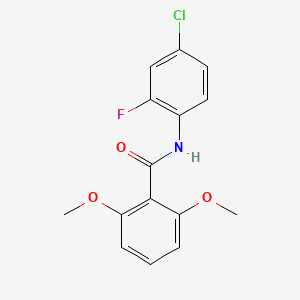


![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
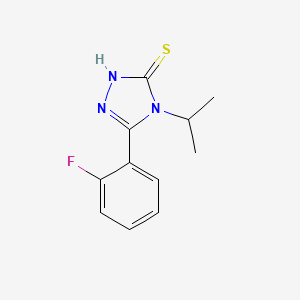
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
